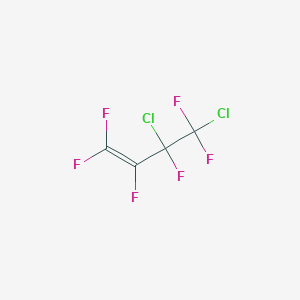
3,4-Dichlorohexafluoro-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichlorohexafluoro-1-butene is a chemical compound with the molecular formula C4Cl2F6. It is known for its unique structure, which includes both chlorine and fluorine atoms attached to a butene backbone. This compound is often used in various industrial applications due to its chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Dichlorohexafluoro-1-butene typically involves the carbonylation of ethylene using carbon fluoride as the catalyst . Another method includes preheating chlorotrifluoroethylene to a temperature range of 160-250°C, followed by splitting the preheated material at 350-500°C to form a mixture of this compound and 1,2-dichlorohexafluorocyclobutane .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using high-yield methods that involve the recycling of by-products to improve efficiency. For example, the separated 1,2-dichlorohexafluorocyclobutane can be cycled back to the preheating step to maximize the yield .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichlorohexafluoro-1-butene undergoes various chemical reactions, including:
Oxidation: It can be converted to hexafluoropropylene oxide by reacting with oxygen in an epoxidation reaction.
Substitution: The compound can react with sodium hydroxide to produce 3,4-dichlorohexafluorobutyric acid and dichloroacetic acid.
Common Reagents and Conditions
Oxidation: Oxygen is used as the reagent in the presence of a catalyst.
Substitution: Sodium hydroxide is commonly used as the reagent.
Major Products
Oxidation: Hexafluoropropylene oxide (HFPO)
Substitution: 3,4-Dichlorohexafluorobutyric acid and dichloroacetic acid.
Applications De Recherche Scientifique
3,4-Dichlorohexafluoro-1-butene is utilized in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,4-Dichlorohexafluoro-1-butene involves its interaction with molecular targets through its reactive chlorine and fluorine atoms. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dichlorohexafluorocyclobutane
- Hexafluoropropylene oxide
- Pentafluoropropene
Uniqueness
3,4-Dichlorohexafluoro-1-butene is unique due to its combination of chlorine and fluorine atoms, which provides it with distinct chemical properties that are not found in similar compounds. This uniqueness makes it valuable in specific industrial and research applications .
Propriétés
IUPAC Name |
3,4-dichloro-1,1,2,3,4,4-hexafluorobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F6/c5-3(10,4(6,11)12)1(7)2(8)9 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXXMLHQBFNLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(F)(F)Cl)(F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023018 |
Source


|
| Record name | 3,4-Dichloro-1,1,2,3,4,4-hexafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357-21-1 |
Source


|
| Record name | 3,4-Dichloro-1,1,2,3,4,4-hexafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B13424134.png)
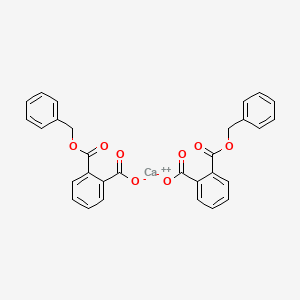
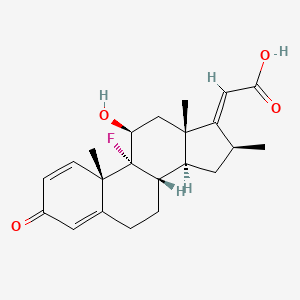
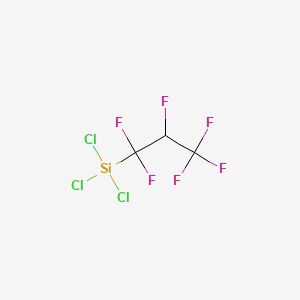
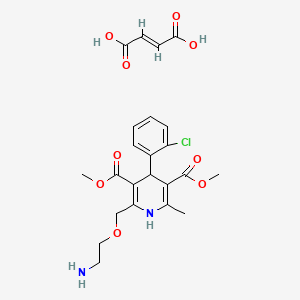
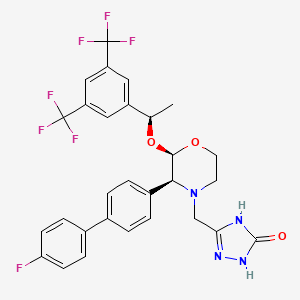
![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
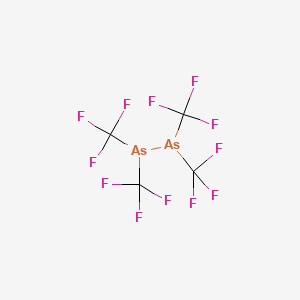
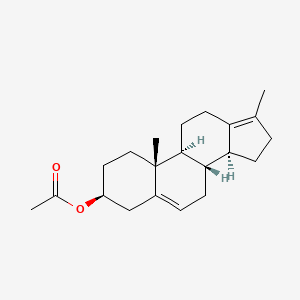
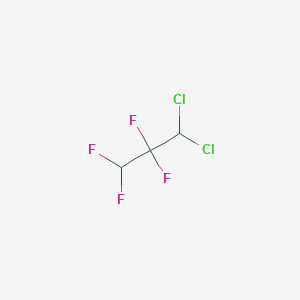
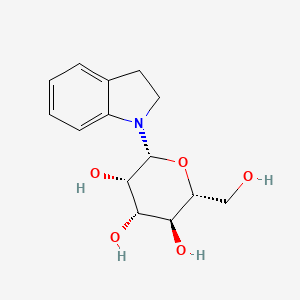
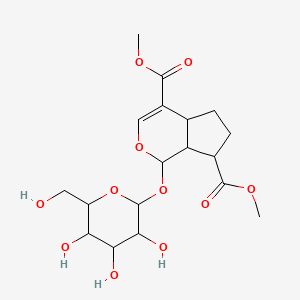
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
